molecular formula C6H12N4 B13191075 1-methyl-5-propyl-1H-1,2,3-triazol-4-amine

1-methyl-5-propyl-1H-1,2,3-triazol-4-amine

Cat. No.: B13191075
M. Wt: 140.19 g/mol
InChI Key: IUZZWTDBPLHNAQ-UHFFFAOYSA-N
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Description

1-Methyl-5-propyl-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the triazole family Triazoles are five-membered ring heterocycles containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-propyl-1H-1,2,3-triazol-4-amine can be synthesized through a series of chemical reactions. One common method involves the cycloaddition reaction between an azide and an alkyne, known as “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, often in an aqueous medium . The reaction conditions include:

    Reagents: Azide, alkyne, copper(I) catalyst

    Solvent: Water or a mixture of water and an organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Time: Several hours to complete the reaction

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-propyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can introduce various functional groups into the triazole ring.

Scientific Research Applications

1-Methyl-5-propyl-1H-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5-propyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

  • 1-Methyl-1H-1,2,4-triazole-5-amine
  • 1-Propyl-1H-1,2,4-triazole-3-amine
  • Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine

Comparison: 1-Methyl-5-propyl-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other triazole derivatives. For example, the presence of the propyl group may enhance its lipophilicity, affecting its interaction with biological membranes and targets .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

1-methyl-5-propyltriazol-4-amine

InChI

InChI=1S/C6H12N4/c1-3-4-5-6(7)8-9-10(5)2/h3-4,7H2,1-2H3

InChI Key

IUZZWTDBPLHNAQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1C)N

Origin of Product

United States

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